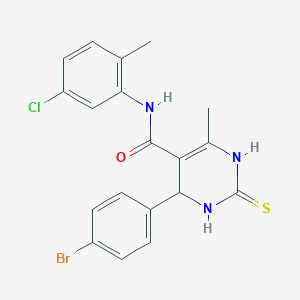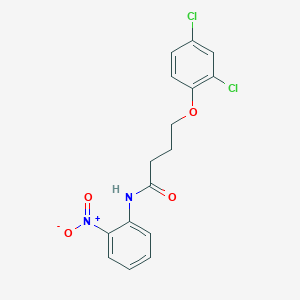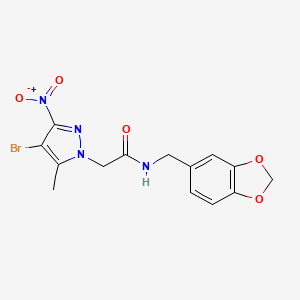![molecular formula C20H17NO2S2 B5130249 2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5130249.png)
2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one is a compound that belongs to the thiazole family of organic compounds. This compound has gained a lot of attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Aplicaciones Científicas De Investigación
2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one has potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent. In material science, 2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one has been investigated for its use in the development of organic electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound has low toxicity and does not cause significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one is its potential as a novel anti-cancer agent. It has been shown to be effective against a wide range of cancer cell lines and has low toxicity. Additionally, this compound has potential applications in material science due to its unique electronic properties. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one. One area of focus is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and material science. Finally, more research is needed to evaluate the safety and efficacy of this compound in vivo and to identify any potential adverse effects.
Métodos De Síntesis
The synthesis of 2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one involves the reaction of 2-(benzyloxy)benzaldehyde with allyl mercaptan and thiosemicarbazide in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and elimination, to yield the final product. The synthesis of this compound has been optimized to obtain a high yield and purity.
Propiedades
IUPAC Name |
(4Z)-4-[(2-phenylmethoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S2/c1-2-12-24-20-21-17(19(22)25-20)13-16-10-6-7-11-18(16)23-14-15-8-4-3-5-9-15/h2-11,13H,1,12,14H2/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEHHAOHYPPMNF-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC=CC=C2OCC3=CC=CC=C3)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC=CC=C2OCC3=CC=CC=C3)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[2-(benzyloxy)benzylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5130191.png)

![4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5130213.png)
![1'-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5130225.png)
![2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B5130233.png)
![2-[(4-chlorophenyl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B5130241.png)

![N-[2-methyl-2-(4-morpholinyl)propyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5130258.png)
methanone](/img/structure/B5130263.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5130266.png)


![N-[4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5130276.png)